Protecting Group Orthogonality and Synthetic Flexibility
The tert-butoxycarbonyl (Boc) group on 1-Boc-4-(6-chloropyridazin-3-yl)piperazine (CAS 492431-11-5) provides acid-labile protection that is orthogonal to the hydrogenolysis-sensitive benzyloxycarbonyl (Cbz) group found on Benzyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate, and to the basic-hydrolysis-sensitive ethyl carbamate on Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate (CAS 100224-52-0). [1] This orthogonality enables reaction sequences in which the Boc group on CAS 492431-11-5 can be selectively removed with TFA/CH₂Cl₂ (standard conditions: 20-50% TFA, 0-25 °C, 1-4 h) while leaving Cbz groups, esters, or other base-sensitive functionality intact on the same molecular scaffold. CAS 492431-11-5 is reported at 98% purity with batch-specific QC (NMR, HPLC, GC) from multiple vendors , compared to the Cbz analog which is less widely available at comparable certified purity. The ethyl carbamate analog (CAS 100224-52-0) lacks the steric bulk and chromatographic stability conferred by the tert-butyl group, making CAS 492431-11-5 more readily handled and purified on silica gel.
| Evidence Dimension | Protecting group lability and synthetic orthogonality |
|---|---|
| Target Compound Data | Boc group: acid-labile (TFA/CH₂Cl₂, 0-25 °C); stable to hydrogenolysis (H₂, Pd/C), nucleophiles, and mild base; MW 298.77; purity available at 98% (NMR/HPLC) |
| Comparator Or Baseline | Benzyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate (Cbz analog): hydrogenolysis-labile (H₂, Pd/C); Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate (CAS 100224-52-0): base-labile (NaOH/EtOH); MW 270.72; vendor purity data less standardized |
| Quantified Difference | Orthogonal deprotection conditions: Boc requires acidic conditions incompatible with Cbz survival; Cbz requires hydrogenation incompatible with aryl chlorides; ethyl carbamate requires basic conditions incompatible with base-sensitive substrates |
| Conditions | Standard peptide/organic synthesis protecting group manifold; TFA deprotection protocol; Pd/C hydrogenation protocol; NaOH hydrolysis protocol |
Why This Matters
For procurement decisions, the Boc variant enables multi-step synthesis strategies where the piperazine nitrogen must remain protected during reactions incompatible with free amines, and be deprotected without affecting reducible (e.g., aryl chloride) or base-sensitive functional groups.
- [1] Wuts PGM, Greene TW. Greene's Protective Groups in Organic Synthesis. 4th ed. John Wiley & Sons; 2007. Chapter 7, pp 696-869. View Source
